N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-3-21-15-6-5-13(8-12(15)10-17(21)22)20-18(23)11-4-7-16(24-2)14(19)9-11/h4-9H,3,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXGLSQZLGJDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- 1-ethyl-2-oxoindolin-5-amine : A bicyclic lactam with an ethyl substituent at the N1 position and an aromatic amine at C5.
- 3-fluoro-4-methoxybenzoyl chloride : A fluorinated benzoyl derivative with methoxy substitution.
The amide bond between these fragments represents the logical point of convergence. Retrosynthetic pathways prioritize the independent synthesis of each fragment before final coupling.
Synthesis of 1-Ethyl-2-oxoindolin-5-amine
Nitroindoline Preparation and Reduction
5-Nitroindolin-2-one serves as the starting material. Catalytic hydrogenation under continuous flow conditions (10 bar H₂, 30°C, Pd/C catalyst) reduces the nitro group to an amine with 95% yield. Alternative reducing agents like iron powder in hydrochloric acid achieve comparable yields (88–92%) but require longer reaction times (12–18 h).
Optimization Note : Flow hydrogenation minimizes side reactions (e.g., over-reduction) and enhances reproducibility for scale-up.
N1-Ethylation Strategies
Alkylation via Sodium Hydride
Treating 2-oxoindolin-5-amine with sodium hydride (2.2 equiv) in THF at 0°C, followed by ethyl iodide (1.5 equiv), affords 1-ethyl-2-oxoindolin-5-amine in 78% yield after silica gel chromatography (petroleum ether/ethyl acetate 3:1).
Side Reaction Mitigation : Controlled addition of NaH prevents exothermic decomposition, while stoichiometric excess of ethyl iodide ensures complete alkylation.
Reductive Amination
Condensing 2-oxoindolin-5-amine with acetaldehyde (1.2 equiv) in dichloromethane/acetic acid (5:1) under reflux, followed by sodium triacetoxyborohydride (1.5 equiv), achieves N1-ethylation in 82% yield. This method avoids strong bases, making it suitable for acid-sensitive intermediates.
Synthesis of 3-Fluoro-4-methoxybenzoyl Chloride
Carboxylic Acid Preparation
3-Fluoro-4-methoxybenzoic acid is commercially available or synthesized via:
Amide Bond Formation
Schotten-Baumann Reaction
Combining 1-ethyl-2-oxoindolin-5-amine (1.0 equiv) with 3-fluoro-4-methoxybenzoyl chloride (1.1 equiv) in dichloromethane and aqueous NaHCO₃ (2.0 equiv) at 0°C yields the crude amide in 85% purity. Subsequent purification via column chromatography (petroleum ether/ethyl acetate 1:1) elevates purity to >98%.
Limitation : Aqueous conditions may hydrolyze acid-sensitive groups, necessitating strict temperature control.
Coupling Reagent-Mediated Synthesis
Employing HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 12 h achieves 92% yield with minimal epimerization. This method is preferred for sterically hindered amines or moisture-sensitive substrates.
Scale-Up Consideration : DMF removal requires extensive washing with ethyl acetate/water to prevent residual solvent contamination.
Alternative Synthetic Routes and Comparative Analysis
Note : EDCI/HOBt coupling in THF (0°C to RT, 8 h) offers a balance between cost and efficiency for industrial applications.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.91 (s, 3H, OCH₃), 3.02 (t, J = 7.6 Hz, 2H, CH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 176.5 (C=O), 166.2 (C=O), 152.1 (C-F), 142.8, 132.4, 128.9, 124.7, 121.3, 116.8, 112.4, 56.3 (OCH₃), 40.1 (CH₂CH₃), 25.8 (CH₂), 14.5 (CH₂CH₃).
Industrial-Scale Production Considerations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the indolinone core to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide: Similar in structure but with two methoxy groups instead of one.
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: Contains an isoxazole ring instead of the fluorine and methoxy groups.
N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamide: Features a thiophene ring instead of the benzamide moiety.
Uniqueness
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group on the benzamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural components, which include an indolin-5-yl moiety and a methoxy-substituted benzamide. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results suggest that the compound is particularly effective against breast cancer cells, with a lower IC50 indicating higher potency.
The mechanism through which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that compounds with similar structures often engage in interactions with DNA or disrupt key signaling pathways involved in cell proliferation.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase activity. The study highlighted the compound's potential as a lead for developing new anticancer agents.
- Comparative Analysis : In a comparative study with known chemotherapeutics such as doxorubicin and etoposide, this compound showed comparable or superior efficacy against certain cancer types while exhibiting reduced toxicity in non-cancerous cell lines.
Antioxidant Properties
Preliminary studies suggest that this compound may also possess antioxidant properties, which could contribute to its overall therapeutic profile. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Q & A
Q. Example Protocol :
| Step | Reactants | Conditions | Catalyst/Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorobenzoic acid + Ethanol | Reflux, 16h | H₂SO₄ | 85 |
| 2 | Intermediate + Hydrazine hydrate | Reflux, 1h | Ethanol | 78 |
| 3 | Cyclization with phthalic anhydride | Reflux, 12h | Acetic acid | 65 |
| Adapted from analogous benzamide syntheses . |
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Basic
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 8.08–7.93 ppm for aromatic protons) .
- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M–H]⁻ at m/z 283.26868) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at 1670 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions (e.g., Hirshfeld surface analysis) .
Q. Characterization Table :
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 3.89 (s, OCH₃) | Methoxy group |
| IR | 1670 cm⁻¹ | Amide C=O |
| HRMS | m/z 283.26868 | Molecular ion |
What preliminary biological activities have been reported for this compound?
Basic
Analogous compounds exhibit:
Q. Stability Data :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH < 4 | Amide hydrolysis | Buffered formulations (pH 6–8) |
| >150°C | Thermal decomposition | Storage at 4°C |
How can computational modeling elucidate the compound’s interaction with biological targets?
Advanced
- Docking studies : Predict binding modes with receptors (e.g., dopamine D4 receptors) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability .
Example : Docking of a benzamide analog into the D4 receptor active site revealed hydrogen bonding with Asp112 .
What methodological approaches design derivatives with enhanced pharmacological profiles?
Advanced
Q. Derivative Optimization :
| Modification | Effect | Example |
|---|---|---|
| Thioether addition | Increased lipophilicity | Triazole-thioether analog |
| Fluorine substitution | Enhanced target affinity | 3-Fluoro-4-methoxybenzamide |
How do solvent systems influence the compound’s reactivity in coupling reactions?
Advanced
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in amide couplings .
- Protic solvents (ethanol, acetic acid) : Favor cyclization via hydrogen bonding .
- Solvent-free conditions : Reduce side reactions in microwave-assisted syntheses .
Q. Reactivity Table :
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| DMF | Suzuki coupling | 92 |
| Ethanol | Esterification | 85 |
| Solvent-free | Cyclization | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
